molecular formula C7H13NO5 B14402248 Methyl 5-hydroxy-2-nitrohexanoate CAS No. 88238-92-0

Methyl 5-hydroxy-2-nitrohexanoate

Katalognummer: B14402248
CAS-Nummer: 88238-92-0
Molekulargewicht: 191.18 g/mol
InChI-Schlüssel: VRTGDGMAJKAYQW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 5-hydroxy-2-nitrohexanoate is an organic compound with a complex structure that includes a nitro group, a hydroxyl group, and an ester functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-hydroxy-2-nitrohexanoate typically involves the nitration of a precursor compound, followed by esterification. One common method is the nitration of 5-hydroxyhexanoic acid using a nitrating agent such as nitric acid in the presence of sulfuric acid. The resulting 5-hydroxy-2-nitrohexanoic acid is then esterified with methanol in the presence of a catalyst like sulfuric acid to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for temperature and pressure regulation is common to maintain optimal reaction conditions and ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 5-hydroxy-2-nitrohexanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C), iron powder (Fe) in acidic conditions

    Substitution: Amines, alcohols, and other nucleophiles

Major Products Formed

    Oxidation: 5-oxo-2-nitrohexanoate

    Reduction: Methyl 5-amino-2-nitrohexanoate

    Substitution: Various substituted esters depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

Methyl 5-hydroxy-2-nitrohexanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of Methyl 5-hydroxy-2-nitrohexanoate depends on its chemical structure. The nitro group can participate in redox reactions, while the hydroxyl and ester groups can undergo various chemical transformations. These functional groups interact with molecular targets such as enzymes and receptors, influencing biological pathways and cellular processes.

Vergleich Mit ähnlichen Verbindungen

Methyl 5-hydroxy-2-nitrohexanoate can be compared with similar compounds like:

    Methyl 5-hydroxyhexanoate: Lacks the nitro group, making it less reactive in redox reactions.

    Methyl 2-nitrohexanoate: Lacks the hydroxyl group, reducing its ability to participate in hydrogen bonding and other interactions.

    5-hydroxy-2-nitrohexanoic acid: The free acid form, which is more acidic and less lipophilic compared to the ester form.

The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.

Eigenschaften

CAS-Nummer

88238-92-0

Molekularformel

C7H13NO5

Molekulargewicht

191.18 g/mol

IUPAC-Name

methyl 5-hydroxy-2-nitrohexanoate

InChI

InChI=1S/C7H13NO5/c1-5(9)3-4-6(8(11)12)7(10)13-2/h5-6,9H,3-4H2,1-2H3

InChI-Schlüssel

VRTGDGMAJKAYQW-UHFFFAOYSA-N

Kanonische SMILES

CC(CCC(C(=O)OC)[N+](=O)[O-])O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.